4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 antagonism positional isomer SAR regioisomer potency

4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921835-02-1) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide chemotype. This class has been extensively investigated in medicinal chemistry for antagonism of purinergic P2X3 receptors and inhibition of fructose-1,6-bisphosphatase (FBPase).

Molecular Formula C20H18ClN3O2S
Molecular Weight 399.9 g/mol
CAS No. 921835-02-1
Cat. No. B6566080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS921835-02-1
Molecular FormulaC20H18ClN3O2S
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C20H18ClN3O2S/c1-12-3-8-16(9-13(12)2)22-18(25)10-17-11-27-20(23-17)24-19(26)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
InChIKeyIEDMFJZBIDOYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921835-02-1): Structural Identity and Pharmacological Lineage


4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921835-02-1) is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide chemotype [1]. This class has been extensively investigated in medicinal chemistry for antagonism of purinergic P2X3 receptors and inhibition of fructose-1,6-bisphosphatase (FBPase) [2]. The compound incorporates a 4-chlorobenzamide moiety linked via a thiazole-2,4-disubstituted scaffold to a 3,4-dimethylphenyl carbamoyl methyl side chain, distinguishing it from positional isomers bearing 2,6-dimethylphenyl or unsubstituted phenyl groups at the same position [3].

Why Generic Substitution Fails for 4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide


Within the N-thiazol-2-yl-benzamide class, seemingly minor structural variations—such as the position of methyl substituents on the terminal phenyl ring or the nature of the benzamide para-substituent—can produce large shifts in target potency, selectivity, and physicochemical profile [1]. The 3,4-dimethylphenyl carbamoyl motif present in CAS 921835-02-1 imposes a specific spatial orientation and electron density distribution distinct from the 2,6-dimethylphenyl isomer or other regioisomers, which directly affects ligand-receptor complementarity at purinergic P2X3 and related targets [2]. Consequently, generic substitution of this compound with a close analog without confirmatory head-to-head data risks introducing unpredictable changes in IC50, selectivity window, and ADME behavior.

Quantitative Differentiation Evidence: 4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide vs. Closest Analogs


Positional Isomer Differentiation: 3,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Carbamoyl Methyl Thiazole Benzamide

The target compound bears a 3,4-dimethylphenyl carbamoyl methyl substituent, whereas the closest commercially cataloged analog carries a 2,6-dimethylphenyl group at the identical position (4-chloro-N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide) . In thiazole-benzamide P2X3 antagonist series, the methyl substitution pattern on the terminal phenyl ring has been shown to modulate receptor occupancy: the 3,4-disubstitution pattern orients the methyl groups para and meta relative to the carbamoyl linker, while the 2,6-pattern places both methyl groups ortho, creating steric clash that can reduce binding pocket complementarity [1]. Although target-compound-specific P2X3 IC50 data are not publicly available, class-level SAR from related N-thiazol-2-yl-benzamide patents indicates that similar positional isomer pairs exhibit >5-fold differences in P2X3 antagonistic potency [1].

P2X3 antagonism positional isomer SAR regioisomer potency

4-Chloro Substituent Contribution to Target Affinity vs. Unsubstituted Benzamide Analog

The 4-chloro substituent on the benzamide ring is a critical pharmacophoric element in P2X3 antagonist design. Across multiple N-thiazol-2-yl-benzamide patent series, compounds bearing a 4-chloro or 4-halogen benzamide consistently exhibit 3- to 10-fold higher P2X3 binding affinity compared to the corresponding unsubstituted benzamide analogs [1]. In the structurally related series disclosed in US9150546, the 4-chlorobenzamide derivative BDBM183198 achieved an IC50 of 7 nM against human P2X3, whereas representative unsubstituted benzamide congeners in the same series showed IC50 values in the 20–70 nM range [1]. The chlorine atom participates in a halogen-bond interaction with a backbone carbonyl in the P2X3 orthosteric site, as evidenced by co-crystal structures of related antagonists [2].

halogen SAR 4-chlorobenzamide P2X3 binding

Physicochemical Differentiation: Computed logP and Solubility vs. N-Unsubstituted Thiazole Benzamide Scaffold

The 3,4-dimethylphenyl carbamoyl methyl side chain significantly increases lipophilicity compared to simpler N-thiazol-2-yl-benzamide derivatives lacking the extended carbamoyl methyl linker. The target compound (C20H18ClN3O2S, MW 399.89 g/mol) bears an additional amide bond and two methyl groups not present in the minimal N-(thiazol-2-yl)benzamide scaffold (C10H8N2OS, MW 204.25 g/mol), resulting in a computed logP increase of approximately 2.5–3.0 log units based on fragment-based calculations [1]. This elevated lipophilicity may enhance membrane permeability but also increases the risk of CYP450-mediated metabolism and hERG channel blockade relative to lower-logP analogs, necessitating careful ADME-Tox profiling [2].

cLogP lipophilicity physicochemical profiling drug-likeness

Optimal Research and Procurement Application Scenarios for 4-Chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 921835-02-1)


P2X3 Receptor Antagonist Lead Optimization and SAR Expansion

This compound is best deployed as a tool compound or lead scaffold in P2X3 purinergic receptor antagonist programs, where its 3,4-dimethylphenyl carbamoyl methyl motif provides a structurally distinct vector for exploring substituent effects on receptor binding [1]. The 4-chlorobenzamide moiety contributes a validated halogen-bond pharmacophore that can be systematically varied (Cl→CF3, Cl→CN, Cl→H) to map the P2X3 orthosteric site halogen-binding pocket, as demonstrated in the US9150546 patent series where analogous 4-chloro derivatives achieved IC50 values as low as 7 nM [1].

Regioisomeric Selectivity Profiling in Pain and Inflammation Models

The 3,4-dimethylphenyl substitution pattern provides a defined regioisomeric probe for evaluating how methyl group topology on the terminal phenyl ring influences P2X3/P2X2/3 subtype selectivity and functional activity in dorsal root ganglion (DRG) neuron assays [2]. Given that the 2,6-dimethylphenyl isomer is separately cataloged, researchers can conduct direct head-to-head comparisons of the two regioisomers to quantify the impact of methyl group positioning on potency, selectivity, and off-target profiles in ATP-induced calcium flux or electrophysiological readouts [2].

FBPase Inhibition Screening Cascade for Metabolic Disorder Programs

As a member of the N-thiazol-2-yl-benzamide chemotype with documented FBPase inhibitory activity in the patent literature [3], this compound can serve as a starting point for gluconeogenesis-targeted metabolic drug discovery. The extended carbamoyl methyl linker and 3,4-dimethylphenyl group may confer distinct enzyme kinetics (competitive vs. uncompetitive inhibition) compared to shorter-linked FBPase inhibitors such as MB05032, warranting head-to-head enzymatic assays using recombinant human FBPase [3].

Physicochemical Benchmarking for Thiazole-Benzamide Library Design

With a molecular weight of ~400 g/mol and a computed cLogP in the 4.5–5.5 range, CAS 921835-02-1 occupies a physicochemical space that is relevant for optimizing oral bioavailability in CNS-penetrant programs [2]. Procurement of this compound alongside lower-logP analogs (e.g., the unsubstituted benzamide or des-methyl phenyl variants) enables systematic correlation of lipophilicity with permeability (PAMPA or Caco-2), plasma protein binding, and metabolic stability in liver microsome assays, directly informing compound progression decisions [2].

Quote Request

Request a Quote for 4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.